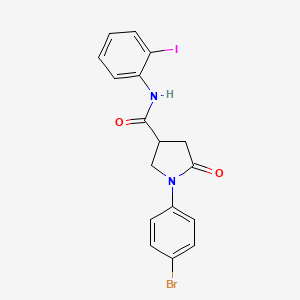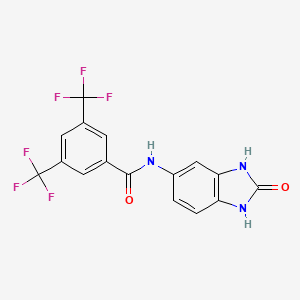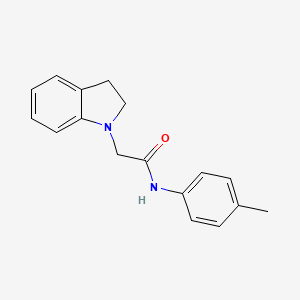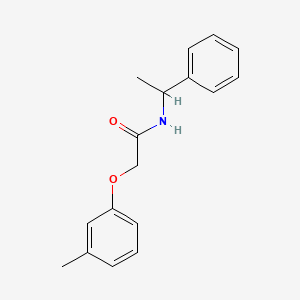
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-0539, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer treatment.
Mechanism of Action
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are critical for the survival and proliferation of cancer cells, ultimately resulting in cell death.
Biochemical and physiological effects:
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of tumors and prolong survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for BRD4, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Future Directions
For research on 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide include investigating its potential as a combination therapy with other cancer drugs, determining the optimal dosage and treatment regimen, and identifying biomarkers that can predict response to treatment. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.
Synthesis Methods
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a one-pot, three-step reaction. The first step involves the reaction of 4-bromobenzaldehyde and ethyl acetoacetate to form 1-(4-bromophenyl)-3-oxobut-1-en-1-yl acetate. The second step involves the reaction of the above product with hydrazine hydrate to form 1-(4-bromophenyl)-3-hydrazinylidene-4-oxobut-2-en-1-yl acetate. The final step involves the reaction of the above product with 2-iodobenzoic acid to form 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a key role in the regulation of gene expression. BRD4 has been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. Therefore, 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be used as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZXSUXSSQAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)

![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)

![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)